

Application of 1-Cyclopropylpiperidin-4-ol in agrochemical research

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Compound of Interest

Compound Name: 1-Cyclopropylpiperidin-4-ol

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An Application Guide to **1-Cyclopropylpiperidin-4-ol** in Agrochemical Research

Introduction: Unlocking New Potential in Agrochemical Discovery

The relentless challenge of ensuring global food security necessitates the continuous innovation of crop protection agents. The ideal agrochemical must balance high efficacy against target pests and weeds with minimal environmental impact and a novel mode of action to overcome rising resistance. In this context, the piperidine ring is a highly privileged scaffold, serving as a cornerstone in numerous commercial fungicides, insecticides, and herbicides.[1][2] Its metabolic stability, ability to modulate physicochemical properties like water solubility, and versatile synthetic handles make it a favored building block in medicinal and agrochemical chemistry.[3][4][5]

Simultaneously, the cyclopropyl moiety has been identified as a "bioisostere" capable of significantly enhancing the biological activity and pharmacokinetic profiles of active molecules.[6] Recent studies have demonstrated that incorporating a cyclopropyl group can improve bioavailability and membrane permeability, crucial factors for in-planta efficacy, sometimes more so than enhancing target-site binding itself.[7][8]

This guide focuses on **1-Cyclopropylpiperidin-4-ol**, a compound that strategically combines these two powerful structural motifs. While its direct application in commercial agrochemicals is not yet established, its unique architecture presents a compelling starting point for novel

discovery programs. The presence of a reactive hydroxyl group at the 4-position offers a prime site for synthetic elaboration, allowing chemists to readily introduce diverse pharmacophores.

[9]

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It outlines the rationale and provides field-proven methodologies for utilizing **1-Cyclopropylpiperidin-4-ol** as a core scaffold to generate and screen new potential fungicides and herbicides.

Compound Profile: 1-Cyclopropylpiperidin-4-ol

A thorough understanding of the starting material is fundamental to its successful application.

Property	Value	Source
Molecular Formula	C ₈ H ₁₅ NO	[9]
Molecular Weight	141.21 g/mol	[9]
Appearance	Typically a solid	[10]
Key Structural Features	- N-cyclopropyl group	
	- Piperidine core	
	- C4-hydroxyl group (secondary alcohol)	

The N-cyclopropyl group enhances lipophilicity and metabolic stability, while the hydroxyl group provides a convenient point for chemical modification through reactions like esterification, etherification, or oxidation.[9]

Section 1: Application in the Synthesis of Novel Fungicides

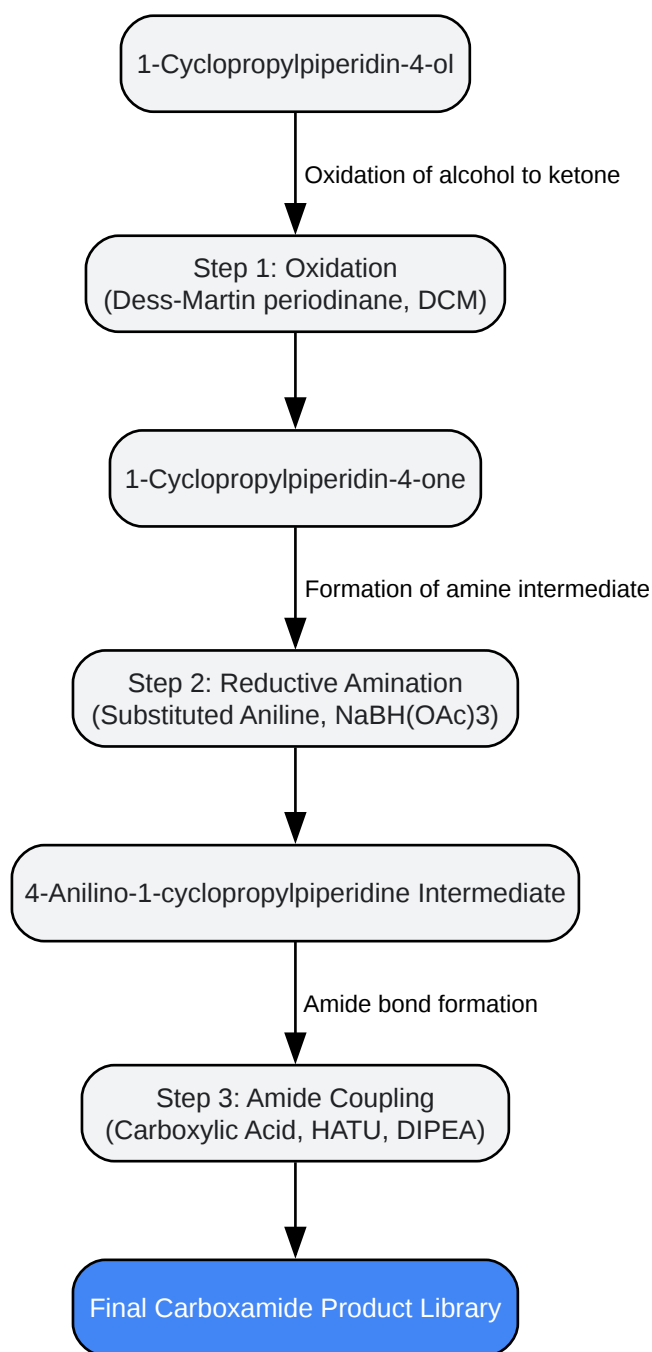
Rationale: The piperidine scaffold is a key component of successful fungicides like fenpropidin and the potent oomycete inhibitor oxathiapiprolin.[1][11] These compounds often function by inhibiting specific fungal enzymes. For instance, a new class of piperidine-4-carbohydrazide derivatives has shown potent inhibition of succinate dehydrogenase (SDH), a critical enzyme in

the fungal respiratory chain.[12] The structural rigidity and substitution pattern of the piperidine ring are crucial for fitting into the enzyme's active site.

By using **1-Cyclopropylpiperidin-4-ol**, we can synthesize novel derivatives that may exhibit unique binding modes or improved systemic properties, potentially leading to a new class of fungicides.

Protocol 1.1: Synthesis of a Hypothetical Piperidine-Carboxamide Fungicide Library

This protocol describes the synthesis of a small library of amide derivatives, a common functional group in modern fungicides.[12][13] The causality behind this choice is that the amide bond provides a stable, planar linkage that can participate in hydrogen bonding within a target enzyme's active site.



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Caption: Synthetic workflow for a hypothetical fungicide library.

Methodology:

- Step 1: Oxidation to Ketone.

- Dissolve **1-Cyclopropylpiperidin-4-ol** (1.0 eq) in dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Add Dess-Martin periodinane (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
- Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield 1-Cyclopropylpiperidin-4-one.[\[14\]](#)[\[15\]](#)
- Step 2: Reductive Amination.
 - To a solution of 1-Cyclopropylpiperidin-4-one (1.0 eq) and a selected substituted aniline (1.1 eq) in dichloroethane (DCE), add acetic acid (2.0 eq).
 - Stir the mixture for 30 minutes at room temperature.
 - Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
 - Stir at room temperature for 12-18 hours.
 - Quench with saturated aqueous NaHCO₃ and extract with DCM.
 - Dry the combined organic layers and concentrate to yield the crude 4-anilino-1-cyclopropylpiperidine intermediate.
- Step 3: Amide Coupling.
 - Dissolve the amine intermediate (1.0 eq) and a selected carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) (1.1 eq) in dimethylformamide (DMF).
 - Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

- Stir at room temperature for 6-12 hours.
- Dilute with water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over Na_2SO_4 , and concentrate.
- Purify the crude product by column chromatography to obtain the final compound.

Protocol 1.2: In Vitro Antifungal Screening

This protocol uses a 96-well microtiter plate assay for high-throughput screening of the synthesized library against key plant pathogenic fungi.[\[16\]](#)

Methodology:

- Preparation:
 - Prepare Potato Dextrose Broth (PDB) as the culture medium.
 - Prepare stock solutions of synthesized compounds in DMSO at 10 mg/mL.
 - Grow fungal cultures (*Rhizoctonia solani*, *Phytophthora capsici*, *Botrytis cinerea*) on Potato Dextrose Agar (PDA) plates until the mycelia cover the plate.[\[13\]](#)[\[17\]](#)
- Assay Procedure:
 - In a 96-well plate, add 100 μL of PDB to each well.
 - Create a serial dilution of the test compounds by adding 2 μL of the stock solution to the first column and performing a 2-fold dilution across the plate. Final concentrations typically range from 100 $\mu\text{g/mL}$ to 0.05 $\mu\text{g/mL}$.
 - Include a positive control (commercial fungicide like Boscalid) and a negative control (DMSO only).[\[12\]](#)
 - Use a sterile 4 mm cork borer to cut mycelial plugs from the edge of an actively growing fungal plate.
 - Place one mycelial plug into each well of the 96-well plate.

- Seal the plate and incubate at 25 °C for 48-72 hours, or until the mycelia in the negative control wells show significant growth.
- Data Analysis:
 - Measure the optical density (OD) at 600 nm using a plate reader or visually assess mycelial growth.
 - Calculate the percentage of inhibition for each concentration relative to the negative control.
 - Determine the EC₅₀ (half-maximal effective concentration) value for each compound using dose-response curve analysis software.

Hypothetical Data Presentation:

Compound ID	R. solani EC ₅₀ (µg/mL)	P. capsici EC ₅₀ (µg/mL)	B. cinerea EC ₅₀ (µg/mL)
CP-Fungi-001	1.5	5.2	3.8
CP-Fungi-002	0.8	2.1	1.9
Boscalid (Control)	1.0	>50	0.5

Section 2: Application in the Synthesis of Novel Herbicides

Rationale: The cyclopropyl group is a known enhancer of herbicidal activity, particularly in protoporphyrinogen oxidase (PPO) inhibitors.^{[7][8]} Furthermore, piperidine-containing structures have been explored for herbicidal activity, sometimes as novel ionic liquids to improve leaf surface wettability.^[1] Designing molecules that combine the piperidine core for transport and the cyclopropyl group for enhanced activity, linked to a known herbicidal pharmacophore like an isoxazole, is a rational strategy.^{[18][19]}

Protocol 2.1: Synthesis of a Hypothetical Isoxazole-Piperidine Herbicide

This protocol details the synthesis of a derivative where the **1-Cyclopropylpiperidin-4-ol** is linked via an ether bond to a substituted phenylisoxazole moiety, a scaffold known for herbicidal properties.[\[18\]](#)

Methodology:

- Step 1: Williamson Ether Synthesis.
 - To a solution of **1-Cyclopropylpiperidin-4-ol** (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) at 0 °C.
 - Causality: The NaH acts as a strong base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This is essential for the subsequent SN2 reaction.
 - Allow the mixture to stir at 0 °C for 30 minutes.
 - Add a solution of the electrophile, such as 5-(4-fluorophenyl)isoxazole substituted with a leaving group (e.g., a chloro or nitro group at a suitable position), (1.1 eq) in THF.
 - Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.
 - Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
 - Purify the crude product via flash column chromatography to yield the target ether.

Protocol 2.2: Greenhouse Post-Emergence Herbicidal Efficacy Trial

This protocol outlines a whole-plant assay to determine the in-vivo efficacy of the synthesized compounds.[\[7\]](#)[\[20\]](#)

Methodology:

- Plant Cultivation:
 - Sow seeds of representative broadleaf weeds (e.g., Velvetleaf, *Abutilon theophrasti*) and grass weeds (e.g., Barnyardgrass, *Echinochloa crus-galli*) in pots containing standard potting mix.
 - Grow the plants in a greenhouse under controlled conditions (25-30 °C, 14h light/10h dark cycle) until they reach the 2-3 leaf stage.
- Compound Application:
 - Prepare a formulation of the test compound by dissolving it in a minimal amount of acetone containing a surfactant (e.g., Tween 20) and diluting with water to the desired concentrations (e.g., 10, 50, 150, 500 g a.i./ha).
 - Apply the formulation as a spray to the foliage of the test plants using a track sprayer to ensure uniform coverage.
 - Include a vehicle control (spray solution without the test compound) and a commercial standard (e.g., Tiafenacil).^[7]
- Evaluation:
 - Return the treated plants to the greenhouse.
 - Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days after treatment (DAT).
 - Rate the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).

Hypothetical Data Presentation:

Compound ID	Rate (g a.i./ha)	A. theophrasti Control (%) (14 DAT)	E. crus-galli Control (%) (14 DAT)
CP-Herb-001	150	95	40
CP-Herb-002	150	80	75
Tiafenacil (Control)	150	100	40

Section 3: Integrated Discovery Workflow

The discovery of a novel agrochemical is a multi-step process. **1-Cyclopropylpiperidin-4-ol** serves as an entry point into this workflow. The following diagram illustrates the logical progression from initial synthesis to lead optimization.

Caption: Agrochemical discovery workflow starting from a core scaffold.

This workflow emphasizes a rational, iterative process. Initial hits from primary screening are validated in whole-organism assays. Promising compounds ("hits") then undergo Structure-Activity Relationship (SAR) studies, where systematic modifications are made to the molecule to improve potency and selectivity, ultimately leading to a development candidate.

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